

3-Dehydroquinate synthase mechanism of action

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Compound of Interest

Compound Name: 3-Dehydroquinate

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An In-depth Technical Guide on the Mechanism of Action of **3-Dehydroquinate** Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinate synthase (DHQS) is a key enzyme in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.^[1] This pathway is absent in mammals, making DHQS an attractive target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.^{[1][2]} The enzyme catalyzes the second step of the shikimate pathway, a complex transformation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into **3-dehydroquinate** (DHQ). This multi-step reaction is a feat of enzymatic catalysis, involving a series of distinct chemical transformations all occurring within a single active site.^{[1][3]} A comprehensive understanding of the DHQS mechanism is paramount for the rational design of potent and specific inhibitors.

The Catalytic Machinery: Cofactors and Active Site

The catalytic activity of **3-dehydroquinate** synthase is critically dependent on two cofactors: a nicotinamide adenine dinucleotide (NAD⁺) and a divalent metal cation, typically cobalt (Co²⁺) or zinc (Zn²⁺).^[4] The active site of DHQS is located at the interface of its N-terminal and C-terminal domains. The C-terminal domain houses the majority of the residues involved in catalysis and substrate binding.^[3]

The Multi-Step Catalytic Mechanism

The conversion of DAHP to DHQ by DHQS proceeds through a remarkable five-step mechanism:

- Alcohol Oxidation: The reaction is initiated by the NAD^+ -dependent oxidation of the C5 hydroxyl group of the substrate, DAHP. This step is facilitated by the close proximity of the C5 hydroxyl to the nicotinamide ring of NAD^+ in the active site.[1][5]
- Phosphate β -elimination: Following oxidation, a phosphate group is eliminated from C7. This is an E1cB-type elimination, where a proton is abstracted from C6, leading to the formation of an enolate intermediate, which then expels the phosphate group.[6]
- Carbonyl Reduction: The NADH generated in the first step is then used to reduce the C5 carbonyl group that was formed. This hydride transfer regenerates the hydroxyl group at C5.
- Ring Opening: The pyranose ring of the substrate undergoes an opening to form a linear intermediate.
- Intramolecular Aldol Condensation: The final step involves an intramolecular aldol condensation. A carbanion is generated at C7, which then attacks the carbonyl carbon at C2, leading to the formation of the six-membered carbocyclic ring of DHQ.[1]

Site-directed mutagenesis studies have identified several key amino acid residues crucial for the catalytic mechanism. For instance, residues R130, K152, R264, and H275 in *Aspergillus nidulans* DHQS are thought to play essential roles in catalysis and in the conformational changes (domain closure) required for the reaction.[7]

Quantitative Data on Enzyme Kinetics and Inhibition

The kinetic parameters of DHQS have been characterized in various organisms. This data is essential for understanding the enzyme's efficiency and for the development of inhibitors.

Organism	Substrate	K_m (μM)	k_cat (s⁻¹)	k_cat /K_m (M⁻¹s⁻¹)	Inhibitor	K_i (μM)
Pyrococcus furiosus	DAHP	3.7	3.0	8.1×10^5	-	-
Aspergillus nidulans (isolated domain)	DAHP	Varies (factor of 3)	-	>1100-fold decrease for R130K mutant	-	-
Escherichia coli	Carbacyclic phosphonate analogue	-	-	-	Competitive	0.0008
Escherichia coli	2-deoxy cyclic analogue	-	-	-	Competitive	35
Escherichia coli	Carbacyclic material	-	-	-	Competitive	0.12

Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and cofactor concentrations.

Experimental Protocols

Expression and Purification of Recombinant 3-Dehydroquinate Synthase

This protocol is a general guideline for the expression and purification of His-tagged DHQS from E. coli.

a. Expression:

- Transform a suitable *E. coli* expression strain (e.g., BL21(DE3)) with a plasmid containing the DHQS gene fused to a polyhistidine tag.
- Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to culture the cells at a lower temperature (e.g., 16-25°C) overnight to enhance the yield of soluble protein.
- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.^[4]

b. Purification:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged DHQS from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).
- Assess the purity of the eluted fractions by SDS-PAGE.
- For higher purity, the protein can be further purified by size-exclusion chromatography.^{[4][8]}

Coupled Spectrophotometric Assay for DHQS Activity

The activity of DHQS is commonly measured using a continuous coupled-enzyme assay with **3-dehydroquinate** dehydratase (DHQD), which catalyzes the subsequent reaction in the shikimate pathway. The formation of 3-dehydroshikimate is monitored by the increase in absorbance at 234 nm.[4][8]

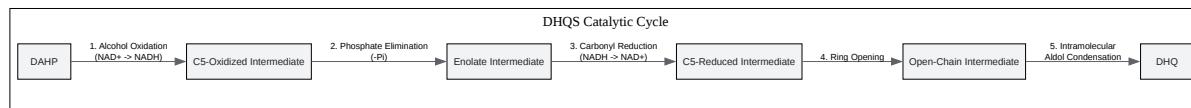
Reagents:

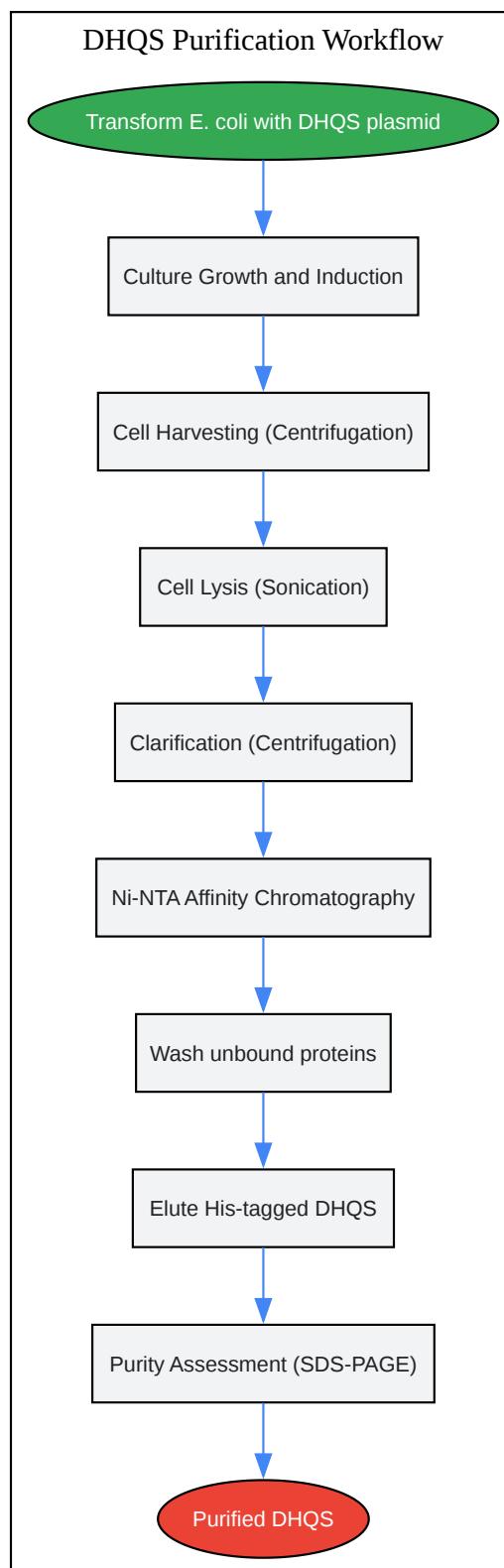
- Assay Buffer: 50 mM HEPES, pH 7.5
- Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)
- Cofactors: NAD⁺ and CoCl₂
- Coupling Enzyme: Purified **3-dehydroquinate** dehydratase (DHQD) in excess
- Enzyme: Purified **3-dehydroquinate** synthase (DHQS)

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.
- Add the substrate DAHP to the reaction mixture.
- Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding a known amount of DHQS.
- Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate ($\epsilon_{234} = 12,000 \text{ M}^{-1}\text{cm}^{-1}$).[4]

Visualizing the Process: Diagrams





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